molecular formula C10H13NO2 B2412704 4-Methyl-D-phenylalanine CAS No. 1991-87-3; 49759-61-7

4-Methyl-D-phenylalanine

Cat. No.: B2412704
CAS No.: 1991-87-3; 49759-61-7
M. Wt: 179.219
InChI Key: DQLHSFUMICQIMB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Metabolic Disorders

Phenylketonuria Treatment:
One of the primary applications of 4-Methyl-D-phenylalanine is in the treatment of phenylketonuria (PKU), a metabolic disorder caused by a deficiency in phenylalanine hydroxylase. This condition leads to elevated levels of phenylalanine, which can be toxic to the brain. This compound acts as a pharmacological chaperone that stabilizes misfolded phenylalanine hydroxylase, facilitating its proper function and reducing plasma phenylalanine levels .

Clinical Studies:
Recent studies have demonstrated the efficacy of this compound in clinical settings. For instance, patients with specific mutations in the PAH gene have shown significant responses to treatment with this compound, leading to improved metabolic control and dietary flexibility . The compound's ability to enhance enzyme activity suggests its potential as a therapeutic agent for individuals with BH4-responsive PKU.

Biochemical Properties and Mechanisms

Transport Mechanism:
Research indicates that this compound may exhibit selective transport properties through the large neutral amino acid transporter (LAT1). This selectivity is crucial for targeted delivery in cancer therapies, where tumor cells often overexpress LAT1 . The structural characteristics of this compound allow it to compete effectively with other amino acids for transport across the blood-brain barrier, which is vital for its therapeutic efficacy in neurological conditions .

In Vivo Studies:
In vivo studies have shown that analogs of phenylalanine, including this compound, can accumulate selectively in tumors when administered as part of a treatment regimen. This accumulation enhances the effectiveness of radiolabeled compounds used in positron emission tomography (PET) imaging, thereby improving cancer diagnostics .

Pharmaceutical Synthesis

Chiral Building Block:
this compound serves as an essential chiral building block in pharmaceutical synthesis. Its derivatives are utilized in the production of various bioactive compounds, including inhibitors for cancer-related pathways and anti-inflammatory agents . The ability to produce these analogs through biocatalytic processes highlights the compound's significance in green chemistry initiatives aimed at sustainable pharmaceutical production.

Case Studies:
Several case studies have documented the successful integration of this compound into drug formulations. These studies illustrate its role in enhancing drug solubility and bioavailability, which are critical factors for therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-D-phenylalanine, and what are their key methodological considerations?

  • Answer : The synthesis of this compound typically involves stereospecific reactions to preserve chirality. For example, N-acetyl-4-chloromethyl phenylalanine ethyl ester can react with dialkylamines to introduce substituents, followed by acid hydrolysis and Boc protection for solid-phase peptide synthesis . Critical considerations include:

  • Chiral purity : Use of enantiomerically pure starting materials or chiral catalysts.
  • Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent undesired side reactions during peptide coupling .
  • Reaction monitoring : HPLC or TLC to track intermediate formation and purity.

Q. How can HPLC be utilized to differentiate this compound from its L-enantiomer, and what parameters are critical for achieving optimal separation?

  • Answer : Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak® columns) effectively separates enantiomers. Key parameters include:

  • Mobile phase : Acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) to enhance resolution.
  • Retention times : For example, 4-Methyl-L-phenylalanine elutes at 35.347 min, while the D-enantiomer elutes at 38.600 min under specific conditions .
  • Column temperature : Optimized between 25–40°C to improve peak symmetry.

Advanced Research Questions

Q. In designing experiments to incorporate this compound into peptide chains, what strategies mitigate racemization and ensure stereochemical integrity during solid-phase synthesis?

  • Answer : Racemization risks arise during coupling or deprotection steps. Mitigation strategies include:

  • Low-temperature coupling : Use of activators like HATU or PyBOP at 0–4°C.
  • Deprotection conditions : Minimize exposure to strong bases (e.g., piperidine in Fmoc chemistry) to avoid β-elimination.
  • Analytical validation : Circular dichroism (CD) or chiral HPLC post-synthesis to confirm retention of D-configuration .

Q. When encountering contradictory bioactivity data in studies involving this compound-containing peptides, what analytical approaches can resolve discrepancies in structure-activity relationships?

  • Answer : Contradictions may arise from impurities, conformational flexibility, or assay variability. Resolve discrepancies via:

  • High-resolution mass spectrometry (HRMS) : Confirm peptide sequence and modifications.
  • NMR spectroscopy : Assess backbone conformation and side-chain interactions (e.g., NOE effects).
  • Comparative studies : Replicate experiments under standardized conditions, referencing prior methodologies (e.g., stereoinversion protocols from cascade cell factories) .

Q. What are the primary challenges in achieving high enantiomeric excess (ee) of this compound via enzymatic resolution or asymmetric synthesis, and how can these be methodologically addressed?

  • Answer : Challenges include substrate specificity of enzymes and competing reaction pathways. Solutions involve:

  • Enzyme engineering : Directed evolution of acylases or transaminases for improved stereoselectivity.
  • Dynamic kinetic resolution : Combine racemization catalysts with enantioselective enzymes to maximize yield and ee.
  • Process optimization : pH control (e.g., 7.5–8.5 for transaminases) and cofactor recycling (e.g., NADH/NAD+ systems) .

Q. Methodological Notes

  • Data validation : Always cross-reference retention times with authentic standards in HPLC analyses .
  • Stereochemical fidelity : Use X-ray crystallography or vibrational spectroscopy (e.g., VCD) for absolute configuration confirmation in novel derivatives .
  • Contradiction management : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in bioactivity datasets .

Properties

IUPAC Name

(2R)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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